N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a triazine-based heterocyclic compound featuring a benzothiadiazole carboxamide moiety. The 4,6-dimethoxy-1,3,5-triazine core is a reactive scaffold often utilized in coupling reactions due to its electron-deficient nature, enabling efficient amide bond formation.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-21-12-15-10(16-13(17-12)22-2)6-14-11(20)7-3-4-8-9(5-7)19-23-18-8/h3-5H,6H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZKJPILKYMFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzothiadiazole core linked to a triazine derivative. The presence of methoxy groups and the carboxamide functional group contribute to its reactivity and biological profile.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₄S |
| Molecular Weight | 318.38 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular processes or interference with enzyme functions.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of benzothiadiazole derivatives against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). The results demonstrated that certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Antiparasitic Activity
Benzothiadiazole derivatives have also been explored for their antiparasitic properties. Research has shown that specific compounds can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, which is responsible for Chagas disease.
Case Study: In Vitro Activity Against Trypanosoma cruzi
In a controlled study, N-benzenesulfonylbenzotriazole derivatives were tested for their efficacy against Trypanosoma cruzi. The results indicated that at concentrations of 50 μg/mL, these compounds reduced the number of viable epimastigotes by over 60%, showcasing their potential as therapeutic agents against parasitic infections .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways of pathogens.
- Membrane Disruption : Some derivatives can disrupt cellular membranes leading to cell death.
- Gene Expression Modulation : Interaction with specific receptors may alter gene expression profiles in target organisms.
Medicinal Chemistry
The compound is being investigated for its potential in drug development due to its unique structural features and biological activities. It serves as a scaffold for designing new therapeutic agents targeting infectious diseases.
Agricultural Chemistry
Given its antimicrobial properties, there is potential for application in agricultural settings as a biopesticide or fungicide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
- N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid (3): This derivative retains the dimethoxy-triazine core but replaces the benzothiadiazole carboxamide with an iminodiacetic acid group. It exhibits a lower molecular weight (272.2 g/mol vs. ~380 g/mol for the target compound) and distinct solubility properties due to its carboxylic acid groups. Its IR spectrum shows a broad OH stretch (3500–2589 cm⁻¹) absent in the target compound, which lacks acidic protons .
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) :
A triazine-vinyl aniline derivative with antifungal activity against C. albicans. Unlike the target compound, TRI lacks the benzothiadiazole group but shares the para-substituted aromatic moiety, suggesting that antifungal activity may correlate with the triazine core and aromatic substitution patterns .
Benzothiadiazole and Thiadiazole Derivatives
N-Phenyl-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18k) :
This thiadiazole-carboxamide analogue replaces the triazine group with a pyridine ring. It has a lower melting point (190–192°C) compared to triazine-based compounds, likely due to reduced crystallinity from the planar pyridine moiety. The absence of the dimethoxy-triazine scaffold may also limit its utility in coupling reactions .- N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l): Introducing a chloro-substituent on the phenyl ring increases lipophilicity (ClogP ~3.2 vs. However, the lack of a triazine group reduces its reactivity in conjugation chemistry .
Benzimidazole and Thiazole Carboxamides
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide :
This benzimidazole derivative shares the carboxamide functionality but employs a reductive cyclization synthesis route instead of triazine-mediated coupling. The benzimidazole core confers rigidity, leading to higher melting points (>200°C) compared to triazine-benzothiadiazole hybrids .Thiazol-5-ylmethyl Carbamates (e.g., compound q) : These thiazole derivatives prioritize carbamate linkages over amides, altering hydrolytic stability. The thiazole ring’s electron-rich nature contrasts with the electron-deficient triazine, impacting binding interactions in biological systems .
Preparation Methods
Methoxylation of Cyanuric Chloride
Cyanuric chloride reacts with methanol under basic conditions (e.g., sodium hydride or potassium carbonate) to replace two chlorine atoms, yielding 4,6-dichloro-2-methoxy-1,3,5-triazine . Further methoxylation at the 4- and 6-positions requires harsher conditions, such as refluxing in methanol with excess sodium methoxide, to produce 4,6-dimethoxy-1,3,5-triazin-2-amine .
Key Reaction Conditions
Introduction of the Methylamine Group
The 2-amino group in 4,6-dimethoxy-1,3,5-triazin-2-amine is functionalized via reductive amination or direct alkylation. For example, treatment with formaldehyde and sodium cyanoborohydride in acetonitrile introduces a methyl group, forming 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine .
Optimization Insight
-
Catalysts: NaBH₃CN or Pd/C for hydrogenation
-
Solvent: Acetonitrile or dichloromethane
-
Reaction Time: 12–24 hours
Synthesis of 2,1,3-Benzothiadiazole-5-carboxamide
The benzothiadiazole carboxamide component is synthesized through cyclization and carboxylation of aniline derivatives.
Cyclization of 2-Aminobenzenethiol
2-Aminobenzenethiol undergoes oxidative cyclization with nitrous acid (HNO₂) to form 2,1,3-benzothiadiazole . Subsequent nitration at the 5-position introduces a nitro group, which is reduced to an amine using hydrogen gas and palladium on carbon.
Reaction Pathway
Carboxylation and Amidation
The 5-amino group is converted to a carboxylic acid via diazotization and subsequent treatment with copper(I) cyanide, followed by hydrolysis. The resulting 2,1,3-benzothiadiazole-5-carboxylic acid is activated as an acyl chloride (using thionyl chloride) and coupled with ammonia or methylamine to form the carboxamide.
Critical Parameters
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Diazotization Temperature: −5°C to 0°C
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Hydrolysis: 6M HCl at 100°C for 2 hours
Coupling of Triazine and Benzothiadiazole Components
The final step involves forming an amide bond between the triazine methylamine and benzothiadiazole carboxamide. Two primary methods are employed:
Carbodiimide-Mediated Coupling
A mixture of 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine and 2,1,3-benzothiadiazole-5-carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane or DMF.
Representative Procedure
Triazine-Activated Coupling
The benzothiadiazole carboxylic acid is first converted to a mixed carbonate with 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloroformate , followed by aminolysis with the triazine methylamine.
Advantages
-
Higher selectivity for amide bond formation
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Reduced side reactions (e.g., oligomerization)
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
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HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
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Mass Spectrometry : [M+H]⁺ at m/z 351.1 (calculated 351.08).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide-Mediated | 60–75 | 95–98 | Mild conditions, scalable | Requires excess EDC/NHS |
| Triazine-Activated | 70–80 | 97–99 | High selectivity, minimal byproducts | Sensitive to moisture |
Q & A
Q. What are the standard synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
Core benzothiadiazole formation : Starting with benzo[c][1,2,5]thiadiazole-5-carboxylic acid, which is converted to an acid chloride using thionyl chloride (SOCl₂) .
Triazine coupling : The 4,6-dimethoxy-1,3,5-triazine moiety is introduced via nucleophilic substitution. For example, reacting the acid chloride with 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography with solvents like dichloromethane/methanol mixtures is commonly used .
Q. How are structural and electronic properties of this compound characterized?
- Structural analysis :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., triazine methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 405.1) .
- Electronic properties :
- UV-Vis spectroscopy : Absorption maxima (~320 nm) indicate π→π* transitions in the benzothiadiazole core .
- DFT calculations : Predict HOMO-LUMO gaps (~3.2 eV) to assess charge-transfer potential .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazine coupling step?
Methodological strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Catalysis : Use ultrasound-assisted synthesis to reduce reaction time (30 mins vs. 6 hrs) and improve yields by 15–20% .
- Temperature control : Maintaining 60–70°C minimizes side-product formation (e.g., hydrolysis of triazine methoxy groups) .
Q. Data contradiction example :
- Some studies report lower yields (50–60%) without ultrasound , while others achieve 70–75% with optimized mixing . Resolution involves cross-validating solvent purity and reagent ratios.
Q. What computational tools are used to predict biological interactions of this compound?
- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., kinases or GPCRs). Key parameters:
- Binding affinity : Calculated ΔG values (e.g., −8.2 kcal/mol for kinase inhibition) .
- Pose validation : Overlay docking results with X-ray crystallography data (RMSD <2.0 Å) .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
Table : Docking Results for Common Targets
| Target Protein | PDB ID | ΔG (kcal/mol) | Binding Site Residues |
|---|---|---|---|
| EGFR Kinase | 1M17 | −8.5 | Leu694, Met766 |
| PARP-1 | 5DS3 | −7.9 | Ser904, Tyr907 |
Q. How are contradictions in bioactivity data resolved across studies?
Case study : Discrepancies in antimicrobial activity (MIC values ranging from 2–32 µg/mL):
Assay standardization :
- Use CLSI guidelines for broth microdilution to control inoculum size .
Structural analogs : Compare with N-aryl-thiadiazole derivatives to isolate substituent effects .
Synergistic studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
Q. Resolution workflow :
Replicate assays under identical conditions.
Perform SAR analysis on triazine and benzothiadiazole modifications.
Validate with in vivo models (e.g., murine infection) .
Methodological Guidance
Q. How to design experiments for assessing photophysical properties?
- Sample preparation : Dissolve compound in anhydrous ethanol (1 mM) to avoid solvent interference .
- Techniques :
- Fluorescence quenching : Titrate with KI to assess accessibility of excited states .
- pH dependence : Measure emission spectra at pH 2–10 to identify proton-sensitive groups .
Table : Photophysical Data in Ethanol
| Property | Value |
|---|---|
| λₐbs (max) | 318 nm |
| λₑₘ (max) | 450 nm |
| Quantum yield (Φ) | 0.42 |
| Lifetime (τ) | 3.8 ns |
Q. What strategies mitigate degradation during storage?
- Storage conditions :
- Temperature : −20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the triazine ring .
- Stability testing :
- Monitor via HPLC every 3 months; degradation <5% over 12 months under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
